Glycocycline
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Overview
Description
Glycocycline is a class of antibiotics derived from tetracycline. These compounds are specifically designed to overcome two common mechanisms of tetracycline resistance: resistance mediated by acquired efflux pumps and ribosomal protection . The most well-known this compound is tigecycline, which has been approved for clinical use .
Preparation Methods
Glycocyclines are synthesized by making modifications to tetracyclines. For example, tigecycline is synthesized by adding a bulky N,N-dimethylglycylamido side chain to position 9 of minocycline . This modification makes the compound less susceptible to tetracycline resistance mechanisms. Industrial production methods involve complex chemical synthesis and purification processes to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Glycocyclines undergo various chemical reactions, including:
Oxidation: Glycocyclines can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in glycocyclines, altering their chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are modified glycocycline compounds with enhanced antibacterial properties .
Scientific Research Applications
Glycocyclines have a wide range of scientific research applications:
Mechanism of Action
Glycocyclines block protein synthesis in bacteria by binding to the 30S ribosomal subunit. This prevents the amino-acyl tRNA from binding to the A site of the ribosome, thereby inhibiting bacterial reproduction . The addition of the N,N-dimethylglycylamido group enhances the binding affinity of glycocyclines to the ribosome, making them more effective than tetracyclines .
Comparison with Similar Compounds
Glycocyclines are compared with tetracyclines, such as tetracycline, doxycycline, and minocycline. While tetracyclines are effective against a broad spectrum of bacteria, their use has been limited due to the emergence of resistant organisms . Glycocyclines, on the other hand, exhibit more potent activity against tetracycline-resistant organisms with efflux and ribosomal protection mechanisms of resistance . Tigecycline, the most developed glycocycline, is only available in an injectable formulation, unlike currently marketed tetracyclines that are available in oral dosage forms .
Similar compounds include:
- Tetracycline
- Doxycycline
- Minocycline
Glycocyclines are unique in their ability to overcome tetracycline resistance mechanisms, making them valuable in the treatment of multidrug-resistant bacterial infections .
Properties
Molecular Formula |
C25H29N3O10 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]acetic acid |
InChI |
InChI=1S/C25H29N3O10/c1-24(37)10-5-4-6-13(29)15(10)19(32)16-11(24)7-12-18(28(2)3)20(33)17(22(35)25(12,38)21(16)34)23(36)27-9-26-8-14(30)31/h4-6,11-12,18,26,29,32,35,37-38H,7-9H2,1-3H3,(H,27,36)(H,30,31)/t11-,12-,18-,24+,25-/m0/s1 |
InChI Key |
COHHCDMICDJRCQ-ZVKUQKJHSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCC(=O)O)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCC(=O)O)N(C)C)O |
Synonyms |
glycinemethyltetracycline glycocycline |
Origin of Product |
United States |
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